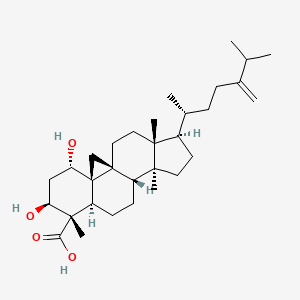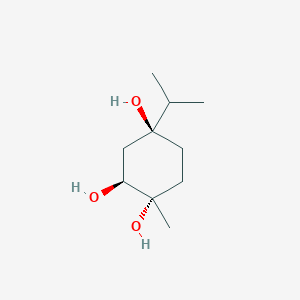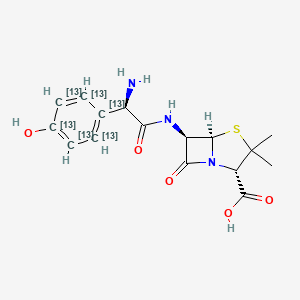
23-Deoxojessic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
23-Deoxojessic acid is a naturally occurring polyhydroxy fatty acid found in various plant sources. It is known for its strong cytotoxicity towards highly liver metastatic murine colon 26-L5 carcinoma cells, with an effective dose (ED50) value equal to or less than 6 micromolar . The compound has a molecular formula of C31H50O4 and a molecular weight of 486.73 grams per mole. It appears as a white crystalline solid and is soluble in polar organic solvents such as methanol, ethanol, and dichloromethane.
Applications De Recherche Scientifique
23-Deoxojessic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cytotoxicity and Cancer Research: The compound has demonstrated significant cytotoxicity towards cancer cells, making it a potential candidate for cancer research and the development of anti-cancer agents.
Pharmacological Effects in Multidrug Resistance: Studies have shown that compounds related to this compound can reverse multidrug resistance effects in chemotherapeutic agents, enhancing the efficacy of anti-tumor agents in multidrug-resistant cells.
DNA Research and Applications: The compound’s interactions with deoxyribonucleic acid (DNA) and its potential role in DNAzyme activity and DNA sequence data mining provide insights into its applications in genetic and biochemical studies.
Biochemical Analysis and Internal Standards: This compound can be used as an internal standard in gas-liquid chromatographic studies, highlighting its potential in analytical and biochemical research.
Mécanisme D'action
Target of Action
23-Deoxojessic acid is a cycloartane-type triterpene . Its primary targets are highly liver metastatic murine colon 26-L5 carcinoma cells . These cells play a crucial role in the development and progression of colon cancer.
Mode of Action
This compound interacts with its targets by exhibiting strong cytotoxicity . This interaction disrupts the normal functioning of the carcinoma cells, leading to their destruction .
Biochemical Pathways
It’s known that the compound’s cytotoxic action disrupts the normal cellular processes of the targeted carcinoma cells . The downstream effects of this disruption could include the inhibition of cell proliferation and the induction of apoptosis, which are key processes in cancer progression.
Pharmacokinetics
The compound’s cytotoxic effects suggest that it is able to reach its target cells effectively
Result of Action
The primary result of this compound’s action is the destruction of highly liver metastatic murine colon 26-L5 carcinoma cells . This leads to a decrease in the proliferation of these cells, potentially slowing the progression of colon cancer .
Analyse Biochimique
Biochemical Properties
23-Deoxojessic acid plays a crucial role in biochemical reactions due to its strong cytotoxicity. It interacts with various enzymes, proteins, and other biomolecules, leading to significant biochemical effects. One of the primary interactions of this compound is with liver metastatic murine colon 26-L5 carcinoma cells, where it exhibits an ED50 value of less than 6 micromolar . This interaction suggests that this compound may inhibit specific enzymes or proteins involved in cell proliferation and survival, thereby inducing cytotoxicity.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In liver metastatic murine colon 26-L5 carcinoma cells, it induces cytotoxicity, leading to cell death . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The cytotoxic effects of this compound are likely mediated through the disruption of critical cellular processes, such as DNA replication and repair, apoptosis, and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound binds to specific targets within the cell, leading to enzyme inhibition or activation and changes in gene expression. The cytotoxic effects of this compound are primarily due to its ability to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways . Additionally, this compound may interfere with DNA replication and repair mechanisms, further contributing to its cytotoxicity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable when stored at -20°C and protected from light and air . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that this compound maintains its cytotoxic properties over several months when stored appropriately. In vitro and in vivo studies have demonstrated that the cytotoxic effects of this compound persist over time, leading to sustained inhibition of cancer cell proliferation and survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent cytotoxicity against liver metastatic murine colon 26-L5 carcinoma cells, with an ED50 value of less than 6 micromolar . At higher doses, this compound may induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed in animal studies, where the cytotoxic effects of this compound increase with increasing dosage, up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, including hydroxylation, oxidation, epimerization, sulfation, and glucuronidation . These metabolic processes are mediated by specific enzymes and cofactors, which facilitate the conversion of this compound into its metabolites. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its cytotoxic effects. The localization and accumulation of this compound within cells can influence its activity and function, leading to targeted cytotoxicity against cancer cells.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its cytotoxic effects . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. The activity and function of this compound are dependent on its localization within the cell, as it interacts with specific biomolecules and pathways to induce cytotoxicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
23-Deoxojessic acid can be obtained through natural sources or synthesized artificially. A common synthetic method involves extracting natural products from plants and then subjecting them to chemical reactions and purification processes to obtain the pure compound. The specific reaction conditions for the synthesis of this compound are not explicitly mentioned in the available literature.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources followed by purification. The extraction process may use solvents such as water, methanol, ethanol for hydrophilic plant extracts, and petroleum ether or benzene for lipophilic plant extracts . The purified compound is then crystallized and stored under controlled conditions to maintain its stability.
Analyse Des Réactions Chimiques
Types of Reactions
23-Deoxojessic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents to introduce new functional groups into the compound.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced biological activity and are used in further scientific research.
Comparaison Avec Des Composés Similaires
Similar Compounds
23-Hydroxybetulinic acid: This compound is closely related to 23-Deoxojessic acid and has shown potential in reversing multidrug resistance effects in chemotherapeutic agents.
23-Nor-deoxycholic acid: This compound shares structural similarities with this compound and is used as an internal standard in gas-liquid chromatographic studies.
Uniqueness
This compound is unique due to its strong cytotoxicity towards highly liver metastatic murine colon 26-L5 carcinoma cells and its potential applications in cancer research. Its ability to interact with various biomolecules and its role in reversing multidrug resistance effects make it a valuable compound for scientific research.
Propriétés
IUPAC Name |
(1S,3S,4S,6S,7S,8R,11S,12S,15R,16R)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O4/c1-18(2)19(3)8-9-20(4)21-12-13-28(6)22-10-11-23-29(7,26(34)35)24(32)16-25(33)31(23)17-30(22,31)15-14-27(21,28)5/h18,20-25,32-33H,3,8-17H2,1-2,4-7H3,(H,34,35)/t20-,21-,22+,23+,24+,25+,27-,28+,29+,30+,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIDDVHUAQNJDH-AWYYEBERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)C(CC(C5(C)C(=O)O)O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)[C@H](C[C@@H]([C@@]5(C)C(=O)O)O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the biological activity of 23-Deoxojessic acid?
A1: this compound, along with other cycloartane-type triterpenes, has demonstrated varying degrees of cytotoxicity towards highly liver metastatic murine colon 26-L5 carcinoma cells. [] This suggests potential anti-cancer properties, although further research is needed to confirm this and explore its mechanism of action.
Q2: Has this compound been isolated from any plant sources?
A2: Yes, this compound has been identified in several plant species. It was first isolated from the leaves of Combretum quadrangulare. [] It has also been found in the leaves of Gardenia philastrei, alongside other cycloartane triterpenoids. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,9S,10S,13R,14S)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B1151683.png)


